3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid
Description
Structural Features of 1,2,4-Oxadiazole Heterocycles
The 1,2,4-oxadiazole heterocycle represents one of the most significant five-membered aromatic systems in contemporary medicinal chemistry, characterized by its unique arrangement of two nitrogen atoms and one oxygen atom within a pentagonal ring structure. This heterocycle possesses the molecular formula C₂H₂N₂O with a molecular weight of 70.05 grams per mole, representing the fundamental scaffold upon which numerous pharmaceutical compounds have been developed. The structural architecture of 1,2,4-oxadiazole distinguishes it from other oxadiazole isomers, including 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, each exhibiting distinct chemical and biological properties.
The electronic characteristics of the 1,2,4-oxadiazole ring system contribute significantly to its utility in drug design and chemical synthesis. Research has demonstrated that among five-membered heterocyclic systems, 1,2,4-oxadiazole exhibits relatively low aromaticity with an aromaticity index of 39 to 48, making it more reactive toward various chemical transformations compared to other aromatic heterocycles. This reduced aromaticity stems from the distribution of electrons within the ring system and the presence of heteroatoms that influence the overall electronic density. The heterocycle displays distinct reactivity patterns at different positions, with carbon atoms at positions 3 and 5 exhibiting electrophilic character, while the nitrogen atom at position 4 demonstrates nucleophilic or weakly basic properties similar to pyridine.
The structural versatility of 1,2,4-oxadiazole heterocycles has been extensively exploited in pharmaceutical applications, where they serve as bioisosteric replacements for ester and amide functional groups. This bioisosterism arises from the ability of the oxadiazole ring to participate in hydrogen bonding interactions and maintain similar spatial arrangements to traditional carbonyl-containing functional groups. The heterocycle demonstrates exceptional stability under physiological conditions while offering improved resistance to metabolic degradation compared to ester and amide linkages. These properties have made 1,2,4-oxadiazole derivatives particularly valuable in drug discovery programs targeting various therapeutic areas.
Role of tert-Butoxycarbonyl Protecting Groups in Heterocyclic Functionalization
The tert-butoxycarbonyl protecting group represents one of the most widely utilized strategies for amino group protection in contemporary organic synthesis, particularly in the context of heterocyclic chemistry and pharmaceutical compound development. This protecting group offers exceptional versatility and selectivity, allowing chemists to perform complex multi-step synthetic sequences while maintaining the integrity of sensitive amino functionalities. The tert-butoxycarbonyl group functions by converting reactive primary and secondary amines into more stable carbamate derivatives, thereby preventing unwanted side reactions during synthetic transformations.
The mechanism of tert-butoxycarbonyl protection involves the reaction of amino compounds with di-tert-butyl dicarbonate, commonly performed under mild basic conditions using reagents such as triethylamine or sodium hydroxide. This reaction proceeds through nucleophilic attack of the amine on the electrophilic anhydride, followed by elimination of carbon dioxide and formation of the stable carbamate linkage. The resulting protected amine exhibits significantly reduced nucleophilicity and basicity compared to the free amine, enabling selective functionalization of other parts of the molecule without interference from the amino group.
The strategic importance of tert-butoxycarbonyl protection in heterocyclic chemistry extends beyond simple amino group masking to encompass sophisticated synthetic planning and orthogonal protection strategies. Research has demonstrated that tert-butoxycarbonyl groups remain stable under a wide range of reaction conditions, including basic hydrolysis, nucleophilic substitution reactions, and catalytic hydrogenation processes. This stability profile makes the protecting group particularly valuable in the synthesis of complex heterocyclic compounds where multiple functional group transformations must be performed in sequence.
The deprotection of tert-butoxycarbonyl groups occurs readily under acidic conditions, typically employing trifluoroacetic acid or hydrochloric acid in organic solvents. The deprotection mechanism involves initial protonation of the carbonyl oxygen, followed by fragmentation to generate a stabilized tert-butyl carbocation and subsequent decarboxylation to regenerate the free amine. This process is driven by the exceptional stability of the tertiary carbocation intermediate and the irreversible loss of carbon dioxide gas, making the deprotection reaction highly favorable under appropriate conditions.
| Protecting Group Properties | tert-Butoxycarbonyl |
|---|---|
| Stability under basic conditions | Excellent |
| Stability under reducing conditions | Excellent |
| Stability under nucleophilic conditions | Excellent |
| Deprotection conditions | Acidic (TFA, HCl) |
| Deprotection mechanism | Acid-catalyzed fragmentation |
| Orthogonality with other protecting groups | High |
Significance of Carboxylic Acid Substituents in Bioactive Oxadiazole Systems
Carboxylic acid substituents play a pivotal role in the biological activity and pharmacological properties of oxadiazole-containing pharmaceutical compounds, contributing to molecular recognition, membrane permeability, and protein binding interactions. The incorporation of carboxylic acid functionality into 1,2,4-oxadiazole systems represents a strategic approach to enhancing the biological profile of these heterocyclic compounds while maintaining favorable physicochemical properties. Research has demonstrated that carboxylic acid groups can significantly influence the antimicrobial, anticancer, and anti-inflammatory activities of oxadiazole derivatives through multiple mechanisms of action.
The structural and electronic properties of carboxylic acid substituents contribute to the overall pharmacophore of oxadiazole-based bioactive compounds. Carboxylic acids exist predominantly in their ionized form at physiological pH, creating charged species that can participate in electrostatic interactions with target proteins and biological membranes. This ionization behavior influences both the distribution and binding affinity of oxadiazole compounds, often enhancing their interaction with specific enzymatic targets or receptor sites. Studies have shown that the positioning and orientation of carboxylic acid groups relative to the oxadiazole ring can dramatically affect biological activity, with optimal spacing and geometric arrangements leading to enhanced potency.
The bioisosteric relationship between carboxylic acids and heterocyclic replacements has been extensively studied in the context of drug design, with 1,2,4-oxadiazole derivatives often serving as metabolically stable alternatives to traditional carboxylic acid-containing pharmaceuticals. Research has identified several heterocyclic carboxylic acid bioisosteres, including 3-hydroxyisoxazole and related systems, that maintain biological activity while offering improved pharmacokinetic properties. The combination of carboxylic acid functionality with oxadiazole heterocycles represents an evolution of this concept, providing compounds that retain the beneficial ionization characteristics of carboxylic acids while gaining the metabolic stability and unique binding properties of the oxadiazole ring system.
Contemporary research has revealed that carboxylic acid-substituted oxadiazole derivatives exhibit remarkable diversity in their biological activities, ranging from antimicrobial and antifungal properties to anticancer and anti-inflammatory effects. Studies have documented minimum inhibitory concentration values for various oxadiazole carboxylic acid derivatives in the range of 0.02 to 64 micromolar against clinically relevant bacterial strains, demonstrating their potential as therapeutic agents. The presence of carboxylic acid functionality has been shown to enhance the water solubility of oxadiazole compounds, improving their bioavailability and facilitating pharmaceutical formulation development.
| Biological Activity | Representative Oxadiazole Carboxylic Acid Derivatives | Activity Range |
|---|---|---|
| Antimicrobial | 3-Aryl-5-alkyl-1,2,4-oxadiazole carboxylic acids | MIC: 0.5-64 μg/mL |
| Anticancer | Hydroxamate-oxadiazole carboxylic acid conjugates | IC₅₀: 0.11-1.47 μM |
| Anti-inflammatory | Substituted oxadiazole carboxylates | Variable potency |
| Antiviral | Heterocyclic oxadiazole carboxylic acids | IC₅₀: 3.7-66.0 nM |
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c1-9(2,3)16-8(15)10-4-5-11-6(7(13)14)17-12-5/h4H2,1-3H3,(H,10,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXVBZXSDDGVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589728 | |
| Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946667-81-8 | |
| Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds through the following key stages:
- Formation of the 1,2,4-oxadiazole ring from appropriate precursors such as amidoximes or hydrazides.
- Introduction of the Boc-protected aminomethyl substituent at the 3-position.
- Installation or preservation of the carboxylic acid group at the 5-position.
- Protection and deprotection steps to manage the amino functionality.
Preparation of the 1,2,4-Oxadiazole Core
A common approach to synthesize 1,2,4-oxadiazoles involves cyclization reactions of amidoximes with carboxylic acid derivatives or their equivalents. For example, amidoximes derived from nitriles can be cyclized under dehydrating conditions to yield the oxadiazole ring. This method is supported by various literature sources describing the construction of oxadiazole heterocycles through such cyclizations.
Introduction of the Boc-Protected Aminomethyl Group
The Boc-protected aminomethyl substituent is generally introduced via nucleophilic substitution or Mannich-type reactions involving a Boc-protected amine precursor. For instance, the reaction of a suitable halomethyl oxadiazole intermediate with a Boc-protected amine or its equivalent can yield the desired substitution at the 3-position.
In a representative synthesis, tert-butyl(4-(N'-hydroxycarbamimidoyl)phenyl)carbamate is prepared from tert-butyl(4-cyanophenyl)carbamate by reaction with hydroxylamine hydrochloride. This intermediate can then be coupled with appropriate alkylating agents to build the oxadiazole ring and introduce the Boc-protected amino group.
Carboxylic Acid Group Installation
The carboxylic acid functionality at the 5-position can be introduced either by starting from a carboxylic acid-containing precursor or by hydrolysis of ester intermediates. Esterification and subsequent hydrolysis are common steps in the preparation, often using acidic or basic conditions. For example, esterification catalysts like thionyl chloride or concentrated sulfuric acid are used to convert acids to esters, which can later be hydrolyzed back to acids under controlled conditions.
Representative Reaction Conditions and Reagents
Detailed Example from Literature
A detailed synthesis reported involves the following:
- Starting from tert-butyl(4-cyanophenyl)carbamate, reaction with hydroxylamine hydrochloride and sodium bicarbonate in ethanol under reflux yields tert-butyl(4-(N'-hydroxycarbamimidoyl)phenyl)carbamate with a 69% yield.
- This intermediate is then coupled with ethyl-2-(1-(3-fluoro-2-methylbenzyl)piperidin-3-yl)acetate or similar alkylating agents to form the 1,2,4-oxadiazole ring substituted with the Boc-protected aminomethyl group.
- The carboxylic acid group can be introduced or preserved by hydrolysis of ester intermediates or direct use of acid-containing starting materials.
- Final purification is achieved by flash chromatography or recrystallization.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Boc-protected cyanophenyl derivatives, hydroxylamine hydrochloride, alkyl halides |
| Solvents | Ethanol, dichloromethane, 1,4-dioxane, chloroform, polar aprotic solvents |
| Temperature | Reflux for amidoxime formation (approx. 78°C), 25–100°C for coupling and cyclization steps |
| Reaction time | 6 h for amidoxime formation, 24–96 h for coupling and cyclization |
| Catalysts/agents | Sodium bicarbonate, DMAP, thionyl chloride, trifluoroacetic acid |
| Yields | Typically 50–85% depending on step and purification |
| Purification methods | Flash chromatography, recrystallization |
Research Findings and Observations
- The Boc protection is crucial for controlling the reactivity of the amino group during the synthesis, preventing side reactions and enabling selective functionalization.
- Cyclization to form the 1,2,4-oxadiazole ring is efficiently achieved under dehydrating conditions from amidoxime precursors, providing good yields and structural integrity.
- Esterification and subsequent hydrolysis steps allow flexibility in introducing or modifying the carboxylic acid group, which is essential for biological activity tuning.
- The choice of solvents and reaction temperatures significantly affects the yield and purity of the final compound, with polar aprotic solvents and moderate temperatures being preferred.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid, as antimicrobial agents. The modification of oxadiazole compounds has been shown to enhance their efficacy against various bacterial pathogens. For instance, research indicates that certain analogues exhibit potent activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium, with minimum inhibitory concentrations comparable to established antibiotics like vancomycin . This suggests a promising avenue for developing new treatments for infections associated with these pathogens.
1.2 Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies of 1,2,4-oxadiazole derivatives reveal that specific functional groups significantly influence their antimicrobial potency and bioavailability. Modifications that improve solubility and permeability are critical for enhancing the therapeutic effectiveness of these compounds . The incorporation of quaternary ammonium functionalities has been particularly noted for its role in targeting gastrointestinal pathogens effectively.
Synthesis and Characterization
2.1 Synthetic Pathways
The synthesis of this compound typically involves several steps including the formation of the oxadiazole ring through cyclization reactions. The use of protecting groups such as tert-butyloxycarbonyl (Boc) is crucial during the synthesis to prevent unwanted reactions at sensitive sites . Detailed synthetic routes often involve coupling reactions followed by cyclization and deprotection steps to yield the final product.
2.2 Characterization Techniques
Characterization of this compound is performed using techniques such as NMR spectroscopy and mass spectrometry, which confirm the structure and purity of the synthesized compounds. These methods are essential for validating the successful synthesis of new derivatives aimed at improving biological activity .
Potential Applications in Materials Science
3.1 Polymer Chemistry
The oxadiazole moiety is known for its thermal stability and photoluminescent properties, making it an attractive candidate for incorporation into polymer matrices. Research into polymers containing oxadiazole units suggests potential applications in organic electronics and optoelectronics due to their favorable electronic properties .
3.2 Coatings and Adhesives
Compounds like this compound can also be explored for use in coatings and adhesives due to their chemical stability and resistance to degradation under environmental stressors . This opens avenues for developing advanced materials with enhanced durability.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc-protected amine group can be deprotected to yield the free amine, which can then form hydrogen bonds or electrostatic interactions with target molecules .
Comparison with Similar Compounds
Structural Analogues in the 1,2,4-Oxadiazole Family
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Differences and Implications
Substituent Effects on Reactivity and Solubility: The Boc-aminomethyl group in the target compound introduces a sterically bulky, protected amine. This contrasts with aryl substituents (e.g., 4-chlorophenyl in ), which enhance lipophilicity and may improve membrane permeability but reduce solubility in aqueous media. The carboxylic acid at position 5 increases hydrophilicity compared to ester derivatives (e.g., ethyl ester in ), making the compound more suitable for interactions in polar environments.
Synthetic Utility: The Boc group allows for selective deprotection, enabling post-synthetic modifications (e.g., conjugation to peptides or other amines) . This is absent in non-protected analogs like 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid. Aryl-substituted analogs (e.g., 3-(4-trifluoromethylphenyl) in ) are typically synthesized via cyclization of amidoximes with aryl nitriles, whereas the Boc-aminomethyl derivative requires Boc-protected amine intermediates.
Biological and Industrial Relevance: Carboxylic acid derivatives are often intermediates in drug development. For example, the ethyl ester version () could act as a prodrug, with ester hydrolysis yielding the active carboxylic acid form.
Biological Activity
3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid is a compound belonging to the oxadiazole class, which has been recognized for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a unique oxadiazole ring system that contributes to its biological properties. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in biological systems.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial activity. A study highlighted modifications in the oxadiazole framework to enhance permeability and efficacy against gastrointestinal pathogens. The introduction of quaternary ammonium functionalities was particularly effective in targeting these pathogens .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Disruption of bacterial cell membranes |
| Related oxadiazole derivatives | High | Inhibition of cell wall synthesis |
Anticancer Activity
The oxadiazole class has also shown promise in cancer therapy. In vitro studies have demonstrated that certain oxadiazole derivatives can inhibit specific cancer-related proteins such as HSET (KIFC1), leading to aberrant cell division in centrosome-amplified cancer cells. This inhibition results in the induction of multipolar mitotic spindles, effectively triggering cell death in these cancer cells .
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing various oxadiazole analogs revealed that compounds with specific substitutions exhibited enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria. The modifications included varying the alkyl groups and introducing additional functional groups to optimize interaction with bacterial membranes.
- Cancer Cell Studies : In a recent investigation, researchers treated centrosome-amplified human cancer cells with oxadiazole derivatives. The results indicated a significant increase in multipolarity among treated cells, confirming the anticancer potential through targeted inhibition of mitotic processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazoles. Key findings include:
- The presence of electron-withdrawing groups on the oxadiazole ring enhances potency.
- Modifications to the carboxylic acid side chain significantly influence both solubility and biological activity.
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed through stability assays in plasma. Results showed a favorable half-life, indicating potential for further development as a therapeutic agent .
Q & A
Q. How can the synthesis of 3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid be optimized for yield and purity?
- Methodological Answer : The compound's synthesis typically involves Boc-protected intermediates. For example, Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate (a structurally related compound) is synthesized via cyclization reactions under reflux conditions using acetic acid as a solvent . To optimize yield:
- Reaction Time : Monitor reaction progress via TLC or HPLC; prolonged reflux (3–5 hours) ensures complete cyclization .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
- Safety : Use gloves and face shields during handling to avoid skin/eye contact .
Q. What analytical methods are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Spectroscopy : Employ -NMR and -NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxadiazole ring signals (δ 8.5–9.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures exact mass alignment (e.g., theoretical vs. observed m/z for ) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity; use C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic (oxadiazole N-atoms) or electrophilic (carboxylic acid carbonyl) sites .
- Retrosynthesis Tools : AI-powered platforms (e.g., Template_relevance Reaxys) propose feasible synthetic routes for derivatives, such as substituting the Boc group with other protecting moieties .
Q. What strategies resolve discrepancies in reported solubility data for this compound across different solvents?
- Methodological Answer :
- Solubility Testing : Conduct systematic studies in DMSO, methanol, and water (pH 2–12) using gravimetric or UV-Vis methods .
- Data Normalization : Account for impurities (e.g., unreacted starting materials) by correlating solubility with HPLC purity profiles .
- Example Table :
| Solvent | Solubility (mg/mL) | Purity (%) | pH |
|---|---|---|---|
| DMSO | 50.2 | 98.5 | N/A |
| Methanol | 12.7 | 97.8 | 7.0 |
| Water (pH 7) | <0.1 | 95.0 | 7.0 |
Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Stability Studies :
- Acidic Conditions : Treat with 1M HCl; monitor Boc deprotection via -NMR loss of tert-butyl signals .
- Basic Conditions : Exposure to 0.1M NaOH may hydrolyze the oxadiazole ring; track degradation via LC-MS .
- Recommendations : Use neutral buffers (pH 6–8) for biological assays to prevent decomposition .
Q. What experimental designs are critical for assessing this compound’s potential as a protease inhibitor?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based kits (e.g., FRET substrates) to measure inhibition of trypsin or thrombin .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing oxadiazole with thiadiazole) and compare IC values .
- Molecular Docking : AutoDock Vina predicts binding modes to protease active sites; validate with mutagenesis studies .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s melting point in literature?
- Methodological Answer :
- Calibration : Verify melting point apparatus with standard references (e.g., caffeine, 235–238°C).
- Sample Purity : Recrystallize the compound twice and dry under vacuum to remove solvent traces .
- Reported Ranges : Discrepancies (e.g., 150–151°C vs. 148–150°C) may arise from polymorphic forms; perform XRD to identify crystalline phases .
Method Development
Q. What chromatographic techniques separate epimeric or diastereomeric derivatives of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
